Tellurium diiodide

Descripción general

Descripción

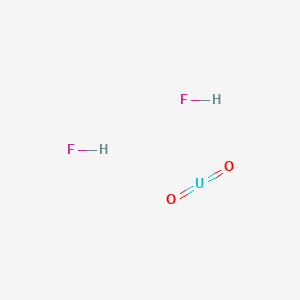

Tellurium diiodide is a compound with the formula TeI2 . It is a black solid that breaks down when heated to tellurium (II) iodide and iodine . It is a weak reducing agent and conducts electricity when melted . It is also an iron-gray solid that decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .

Physical And Chemical Properties Analysis

Tellurium diiodide is a black solid and an iron-gray solid . It breaks down when heated and conducts electricity when melted . It decomposes slowly in cold water and quickly in warm water to form tellurium dioxide and hydrogen iodide .

Aplicaciones Científicas De Investigación

Biomedical Applications

Tellurium-based nanomaterials have shown potential in biomedical applications . They have been used in phototherapy and reactive oxygen species (ROS)-related applications . The methods of application and experimental procedures vary depending on the specific biomedical application. The outcomes have shown promising results, with Te-based nanomaterials enhancing the effectiveness of treatments .

Solar Cell Industry

Tellurium has been used in the solar cell industry . Specifically, Cadmium Telluride (CdTe) solar cells, which have high efficiency and strong performance under low-light conditions . The methods of application involve integrating Tellurium within the CdTe structure to enhance light absorption . This leads to heightened conversion rates of sunlight into electricity .

Semiconductors

Tellurium is a p-type narrow bandgap semiconductor . It has outstanding electrical properties, controllable bandgap, and good environmental stability . It has been used in field-effect transistors, photodetectors, and sensors . The outcomes have shown that Tellurium nanostructures enhance the performance of these devices .

Catalysis

Tellurium has been used in catalysis . However, the specific methods of application and the outcomes of these applications are not detailed in the sources.

Heavy Metal Removal

Tellurium has been used for heavy metal removal . However, the specific methods of application and the outcomes of these applications are not detailed in the sources.

Electronics and Optoelectronics

Tellurium nanostructures have been used in electronics and optoelectronics, including field-effect transistors, photodetectors, and sensors . The methods of application involve using Tellurium nanostructures to enhance the performance of these devices . The outcomes have shown that Tellurium nanostructures enhance the performance of these devices .

Rubber Industry

Tellurium dioxide is used as a vulcanizing agent and activator in the rubber industry . The specific methods of application and the outcomes of these applications are not detailed in the sources.

Fiber Optics

Tellurium dioxide is used to increase the transmission rate of fiber-optic cables . The specific methods of application and the outcomes of these applications are not detailed in the sources.

Glass/Ceramics

Tellurium dioxide is used to increase the refraction index to produce blue and brown paint pigments in glass/ceramics .

Anti-Corrosive Materials

Tellurium Dioxide is used in anti-corrosive materials, especially in batteries .

Conditional Glass Formers

Tellurium Dioxide is used as conditional glass formers .

Acousto-Optic Materials and Products

Tellurium Dioxide is used specifically in the acousto-optic materials and products .

Thermoelectric Materials

Tellurium is used in thermoelectric materials. These materials convert temperature differences into electric voltage and vice versa . The specific methods of application and the outcomes of these applications are not detailed in the sources.

Alloying Agent

Tellurium is used as an alloying agent in steel and copper to improve machinability . The specific methods of application and the outcomes of these applications are not detailed in the sources.

Blu-ray Discs

Tellurium suboxide is used in rewritable optical discs (Blu-ray Discs) . The specific methods of application and the outcomes of these applications are not detailed in the sources.

Infrared Sensing

Tellurium is used in infrared sensing equipment . The specific methods of application and the outcomes of these applications are not detailed in the sources.

Acousto-Optic Devices

Tellurium Dioxide is used in acousto-optic devices . The specific methods of application and the outcomes of these applications are not detailed in the sources.

Chalcogenide Glasses

Tellurium is used in chalcogenide glasses . These glasses are used in rewritable optical discs (DVDs) and non-volatile memory applications .

Direcciones Futuras

Tellurium diiodide has potential applications in next-generation electronics and optoelectronic devices . Future work could center around evaluating how the inner sphere of different metal halides are influenced by the relatively strong second sphere halogen bonds involving polyiodides . It is an open question how other perovskite-relevant metal halides, Sn or Bi halides e.g., would behave in the presence of polyiodide species .

Propiedades

IUPAC Name |

iodo tellurohypoiodite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/I2Te/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDMDRIQNXVVBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Te](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tellurium diiodide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.